molecular formula C10H13NO2S B13987821 Methyl 3-(cyclobutylamino)-2-thiophenecarboxylate

Methyl 3-(cyclobutylamino)-2-thiophenecarboxylate

Cat. No.: B13987821
M. Wt: 211.28 g/mol
InChI Key: QVPPBRQWULAKFM-UHFFFAOYSA-N
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Description

Methyl 3-(cyclobutylamino)-2-thiophenecarboxylate (CAS: 1249936-35-3) is a thiophene-based compound featuring a cyclobutylamino substituent at the 3-position and a methyl ester group at the 2-position of the thiophene ring . Key physical properties, such as melting point or spectral data (e.g., IR, NMR), are also absent from the evidence but can be inferred from analogs (see Section 2).

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

methyl 3-(cyclobutylamino)thiophene-2-carboxylate

InChI

InChI=1S/C10H13NO2S/c1-13-10(12)9-8(5-6-14-9)11-7-3-2-4-7/h5-7,11H,2-4H2,1H3

InChI Key

QVPPBRQWULAKFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NC2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyclobutylamino)-2-thiophenecarboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 2-halobenzonitriles and methyl thioglycolate, in the presence of a base like triethylamine in dimethyl sulfoxide (DMSO) at elevated temperatures.

    Introduction of the Cyclobutylamino Group: The cyclobutylamino group can be introduced via nucleophilic substitution reactions. For instance, cyclobutylamine can react with a suitable intermediate, such as a halogenated thiophene derivative, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclobutylamino)-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the thiophene ring to a dihydrothiophene derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and dihydrothiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-(cyclobutylamino)-2-thiophenecarboxylate has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and interactions due to its unique structural features.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(cyclobutylamino)-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The cyclobutylamino group and the thiophene ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their functions and subsequent biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Amino-Substituted Thiophenecarboxylates

Methyl 3-(phenylamino)-2-thiophenecarboxylate (9a)
  • Structure: Phenylamino group replaces cyclobutylamino.
  • Synthesis : Prepared via copper-catalyzed coupling of N-(benzoyloxy)phenylamine with methyl 3-bromo-2-thiophenecarboxylate (95–98% yield) .
  • Properties : Higher hydrophobicity due to the phenyl group; IR peaks at 1680 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) .
Methyl 3-(diphenylamino)-2-thiophenecarboxylate (10a)
  • Structure: Diphenylamino group at the 3-position.
  • Applications : Used as an intermediate in organic electronics due to its electron-rich aromatic system .
Methyl 3-(3-thienylamino)-2-thiophenecarboxylate (9d)
  • Structure: Thienylamino substituent.
  • Reactivity : Enhanced π-conjugation for optoelectronic applications .

Sulfonamide and Sulfonylurea Derivatives

Methyl 3-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-2-thiophenecarboxylate (CAS 106820-63-7)
  • Structure : Sulfonamide and methoxyethyl groups.
  • Applications : Likely used in medicinal chemistry for protease inhibition due to sulfonamide moieties .
Thifensulfuron-methyl
  • Structure : Contains a triazine-linked sulfonamide.
  • Applications : Herbicide (16.7% active ingredient) targeting acetolactate synthase in weeds .

Complex Amino-Acylated Derivatives

Compound 2 ()
  • Structure : Tetrahydrobenzothiophene core with cyclohexenyl and phenyl groups.
  • Synthesis : 67% yield via reflux with cis-1,2,3,6-tetrahydrophthalic anhydride .
  • Properties : Melting point 223–226°C; IR peaks at 1720 cm⁻¹ (ester C=O) .
Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate
  • Structure: Cyano and methoxyethyl substituents.
  • Synthesis : Industrial-scale process for ranelic acid salt precursors .

Comparative Data Table

Compound Name Substituent(s) Yield (%) Melting Point (°C) Key Applications References
Methyl 3-(cyclobutylamino)-2-thiophenecarboxylate Cyclobutylamino N/A N/A Synthetic intermediate
Methyl 3-(phenylamino)-2-thiophenecarboxylate (9a) Phenylamino 95–98 N/A Organic electronics
Methyl 3-(diphenylamino)-2-thiophenecarboxylate (10a) Diphenylamino 95–98 N/A Optoelectronic materials
Thifensulfuron-methyl Triazine-sulfonamide N/A N/A Herbicide
Compound 2 () Cyclohexenyl, phenyl 67 223–226 Antibacterial research

Key Findings and Insights

Sulfonamides: Increase polarity and binding affinity to biological targets (e.g., enzymes) .

Synthesis Efficiency :

  • Copper/cobalt catalysis () achieves near-quantitative yields (95–98%), outperforming anhydride-based methods (47–67% in ) .

Applications: Amino-substituted thiophenes (e.g., 9a, 10a) are prioritized in materials science, while sulfonylureas (e.g., Thifensulfuron-methyl) dominate agrochemical use .

Biological Activity

Methyl 3-(cyclobutylamino)-2-thiophenecarboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its thiophene ring structure, which is known for conferring various biological activities. The cyclobutylamino group enhances its interaction with biological targets, potentially influencing its pharmacological properties.

The biological activity of this compound can be attributed to several key mechanisms:

  • Inhibition of Tumor Growth : Research indicates that compounds with similar structures can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis. For example, the inhibition of cyclooxygenase (COX) enzymes has been linked to reduced tumor incidence in various cancer models .
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by interfering with prostaglandin synthesis, which is crucial in mediating inflammatory responses .
  • Regulation of Immune Responses : By modulating immune cell activity, such as T-cell function and dendritic cell maturation, the compound may enhance anti-tumor immunity .

Table 1: Summary of Pharmacological Effects

StudyEffect ObservedModel Used
Yang et al. (2006)Reduced tumor growthColorectal cancer model
Obermajer et al. (2011)Inhibition of immune suppressionMouse models
Nakanishi & Rosenberg (2013)Modulation of COX pathwaysVarious tumor models

Case Studies

Case Study 1: Colorectal Cancer
In a study by Yang et al., this compound was shown to significantly reduce tumor size in colorectal cancer models. The mechanism was linked to the inhibition of COX-2 expression, leading to decreased levels of inflammatory mediators.

Case Study 2: Immune Modulation
Obermajer et al. investigated the immunomodulatory effects of this compound and found that it enhanced the cytotoxic activity of natural killer cells against tumor cells. This suggests a potential role in cancer immunotherapy.

Research Findings

Recent studies highlight the compound's potential in treating various cancers through its multifaceted mechanisms:

  • Melanoma Treatment : Preliminary data suggest efficacy in melanoma models, where it inhibited tumor growth and metastasis.
  • Synergistic Effects : When combined with other therapeutic agents, this compound exhibited synergistic effects that enhanced overall treatment efficacy.

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